molecular formula C10H12O2 B8611893 3,3-dimethyl-1H-isobenzofuran-4-ol

3,3-dimethyl-1H-isobenzofuran-4-ol

Cat. No. B8611893
M. Wt: 164.20 g/mol
InChI Key: ZSIFPXGOOVTGMN-UHFFFAOYSA-N
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Patent
US09346790B2

Procedure details

7-(methoxymethoxy)-3H-isobenzofuran-1-one (Intermediate 192, 550 mg, 2.8 mmol) was dissolved at −70° C. in dry THF (150 mL). A 3M solution of methylmagnesium bromide in diethyl ether (5.6 mL, 16.8 mmol) was added drop wise in 30 minutes and the obtained mixture stirred for 30 minutes at −70° C. and then 30 minutes at room temperature. The reaction mixture was poured into ethyl acetate (100 mL) and aqueous saturated solution of ammonium chloride (50 mL) at 0° C. The organic layer was collected, washed with an aqueous saturated solution of ammonium chloride (50 mL), brine (50 mL) and evaporated to give a yellow oil that was dissolved in acetonitrile (15 mL) and treated with sulphuric acid (0.15 mL). Acetonitrile was replaced with methyl alcohol (15 mL) and the resulting solution treated with p-toluenesulfonic acid (100 mg). The solution was heated to 60° C. and stirred for 2 hours. The solvent was evaporated and the residue dissolved in ethyl acetate (30 mL), washed twice with an aqueous saturated solution of sodium bicarbonate (10 mL) and then with an aqueous diluted solution of hydrochloric acid, dried over Na2SO4, and evaporated to dryness. The residue was purified by flash chromatography on silica gel using cyclohexane/ethyl acetate 90:10 as eluent affording the title compound (210 mg) as white solid.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
550 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5.6 mL
Type
reactant
Reaction Step Six
Quantity
0.15 mL
Type
reactant
Reaction Step Seven
Quantity
100 mg
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:6]=C[CH:8]=[C:9]2[C:13]=1C(=O)OC2.C[Mg]Br.[CH2:18]([O:20][CH2:21][CH3:22])[CH3:19].[Cl-].[NH4+].S(=O)(=O)(O)O.[C:30]1(C)C=CC(S(O)(=O)=O)=CC=1>C1COCC1.C(#N)C.CO.C(OCC)(=O)C>[CH3:19][C:18]1([CH3:30])[C:6]2[C:5]([OH:4])=[CH:13][CH:9]=[CH:8][C:22]=2[CH2:21][O:20]1 |f:3.4|

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
550 mg
Type
reactant
Smiles
COCOC=1C=CC=C2COC(C12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCOC=1C=CC=C2COC(C12)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(C)OCC
Step Seven
Name
Quantity
0.15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eight
Name
Quantity
100 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the obtained mixture stirred for 30 minutes at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with an aqueous saturated solution of ammonium chloride (50 mL), brine (50 mL)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil that
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to 60° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate (30 mL)
WASH
Type
WASH
Details
washed twice with an aqueous saturated solution of sodium bicarbonate (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with an aqueous diluted solution of hydrochloric acid, dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(OCC=2C=CC=C(C12)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 220.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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